5-Oxaspiro[3.5]nonane-8-carbonitrile
Description
Significance of Spiro-Fused Heterocyclic Systems in Modern Organic Synthesis and Molecular Design
Spiro-fused heterocyclic systems are a class of organic compounds where two rings are linked by a single common atom. This structural feature imparts a distinct three-dimensionality, which is highly sought after in drug design to move away from flat, two-dimensional molecules. bldpharm.commdpi.com The rigid conformation of spirocycles can lead to enhanced binding affinity and selectivity for biological targets. tandfonline.com
The spiro[3.5]nonane scaffold, consisting of a four-membered cyclobutane (B1203170) ring and a six-membered cyclohexane (B81311) ring, is a key structural motif. nih.gov Its inherent three-dimensionality and structural novelty are increasingly utilized in drug discovery. tandfonline.com The defined spatial arrangement of substituents on this scaffold allows for the precise exploration of chemical space, a crucial aspect of designing new therapeutic agents. tandfonline.com The inclusion of such sp³-rich scaffolds can improve the physicochemical properties of drug candidates, including solubility and metabolic stability. bldpharm.com
Oxa-heterocycles, which are cyclic compounds containing at least one oxygen atom in the ring, are fundamental components in many natural products and synthetic drugs. researchgate.net The oxygen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. acs.org
The Nitrile Functional Group: Versatility in Organic Synthesis and Functionalization
The nitrile, or cyano, group (–C≡N) is an exceptionally versatile functional group in organic chemistry. proventainternational.com Its unique electronic properties, including a nucleophilic nitrogen atom and an electrophilic carbon center, allow it to participate in a wide array of chemical reactions. nih.govresearchgate.net
Nitriles are valuable synthetic intermediates because they can be transformed into a variety of other functional groups. numberanalytics.com This versatility makes the nitrile group a powerful tool for the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds. acs.org
Interactive Table: Key Transformations of the Nitrile Group
| Reaction Type | Product Functional Group |
| Hydrolysis | Carboxylic Acid, Amide |
| Reduction | Primary Amine |
| Reaction with Grignard Reagents | Ketone (after hydrolysis) |
| Cycloaddition Reactions | Heterocyles (e.g., tetrazoles) |
Current Research Trajectories for Spirocyclic Building Blocks and Analogues
The field of spirocyclic chemistry is experiencing significant growth, driven by the need for novel, three-dimensional molecules in drug discovery. tandfonline.comnih.gov Current research focuses on several key areas:
Development of New Synthetic Methods: A major thrust in current research is the creation of efficient and stereoselective methods to synthesize complex spirocyclic scaffolds. rsc.orgnih.gov This includes the use of microwave-assisted synthesis to accelerate reaction times and improve yields. rsc.org
Exploration of Novel Scaffolds: Researchers are expanding the diversity of available spirocyclic building blocks, moving beyond traditional five- and six-membered rings to include more strained four-membered rings and larger systems. tandfonline.com
Application in Medicinal Chemistry: Spirocyclic compounds are being actively investigated for a wide range of therapeutic areas, including cancer, as well as neurological, infectious, and metabolic diseases. tandfonline.comnih.govbohrium.com The unique 3D shapes of spirocycles allow them to interact with biological targets in novel ways, potentially leading to new mechanisms of action. nih.gov
Improving Drug-like Properties: A significant research trajectory involves using spirocyclic fragments to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. bldpharm.comtandfonline.com By replacing more traditional, flat aromatic rings with spirocyclic motifs, chemists aim to improve properties like solubility and metabolic stability while retaining or enhancing biological activity. bldpharm.com
The continued development and application of spirocyclic building blocks like 5-Oxaspiro[3.5]nonane-8-carbonitrile are expected to play a crucial role in the future of drug discovery and materials science. nih.govbohrium.com
Structure
3D Structure
Properties
IUPAC Name |
5-oxaspiro[3.5]nonane-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-8-2-5-11-9(6-8)3-1-4-9/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVTYMSWVCWFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Oxaspiro 3.5 Nonane 8 Carbonitrile
Retrosynthetic Analysis and Strategic Disconnections for the 5-Oxaspiro[3.5]nonane Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 5-Oxaspiro[3.5]nonane core, several strategic disconnections can be envisioned. The primary strategies revolve around disconnecting either the oxetane (B1205548) or the tetrahydropyran (B127337) ring, or forming the spirocyclic center as the key step.
A logical approach involves disconnecting one of the C-O bonds of either heterocycle, leading to a precursor that can be cyclized in a subsequent step. For instance, disconnecting the oxetane ring reveals a substituted tetrahydropyran with a pendant 3-hydroxypropyl group, which can be formed via a Williamson etherification. Alternatively, disconnecting the tetrahydropyran ring suggests a precursor containing an oxetane ring and a side chain amenable to cyclization strategies like intramolecular Michael addition or Prins cyclization.
A more convergent approach would target the formation of the spirocyclic junction itself. This could be achieved through cycloaddition reactions where one ring is formed on a precursor already containing the other ring with an exocyclic double bond, or through radical-mediated cyclizations that form both rings in a cascade process.
Targeted Construction of the Spiro[3.5]nonane Ring System
The construction of the spiro[3.5]nonane framework requires precise control over ring formation and stereochemistry at the spirocenter. Various modern synthetic methods can be applied to achieve this goal.
Cycloaddition reactions are powerful tools for forming cyclic structures in a single step. For spirocycles, these reactions often involve an exocyclic double bond on a pre-existing ring, which acts as a reaction partner.
1,3-dipolar cycloadditions are highly efficient for constructing five-membered heterocyclic rings. researchgate.net While not directly forming the four- or six-membered rings of the target molecule, this methodology is fundamental in spirocycle synthesis. researchgate.netnih.gov The reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. researchgate.netccspublishing.org.cn For the synthesis of spiroheterocycles, this often involves the cycloaddition to an exocyclic bond. researchgate.net Azomethine ylides, nitrones, and nitrile oxides are common 1,3-dipoles used for this purpose. researchgate.netbeilstein-journals.org This approach is particularly useful for creating complex spiro-pyrrolidine and -isoxazoline systems with high regio- and stereoselectivity. acs.orgnih.gov The development of asymmetric variants of these reactions allows for the enantioselective construction of chiral spirocycles. acs.orgnih.gov
| 1,3-Dipole Type | Resulting Heterocycle | Key Features |
| Azomethine Ylide | Pyrrolidine | Generated in situ from amino acids and carbonyls. nih.govbeilstein-journals.org |
| Nitrile Oxide | Isoxazoline/Isoxazole | Formed from oximes; useful for creating diverse spiro-isoxazolines. researchgate.net |
| Diazoacetate | Pyrazoline | Reacts with α-methylene lactams for chiral spirocycle synthesis. acs.orgnih.gov |
Radical-mediated reactions provide a powerful method for the formation of complex cyclic and spirocyclic systems under mild conditions. researchgate.net These reactions can be designed as cascade processes, allowing for the rapid construction of multiple rings. nih.gov Strain-enabled radical spirocyclization cascades have been developed to synthesize spirocyclobutyl lactones and lactams, highlighting the utility of this approach for creating strained ring systems. nih.govresearchgate.net The strategy often involves the generation of a radical intermediate that undergoes a series of intramolecular cyclizations to build the spirocyclic framework. nih.govacs.org This method is advantageous for its tolerance of various functional groups and its ability to create complex polycyclic systems. researchgate.netresearchgate.net
The construction of the strained four-membered oxetane ring is a critical challenge. Several reliable methods have been established for this purpose.
Williamson Etherification : This is a classic and widely used method involving the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position and an alcohol at the 1-position. The reaction proceeds via an SN2 mechanism and is typically promoted by a base.
Paternò–Büchi Reaction : This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a direct method for synthesizing oxetanes. wikipedia.orgbeilstein-journals.org The reaction's regioselectivity and stereoselectivity can be influenced by the electronic properties and steric hindrance of the reactants. beilstein-journals.org
Cyclization of Diols : The acid-catalyzed cyclization of 1,3-diols can also yield oxetanes, often via dehydration. wikipedia.org
Radical Cycloisomerization : Newer methods, such as the cycloisomerization of homoallylic alcohols via metal hydride atom transfer/radical polar crossover, provide mild and high-yielding routes to oxetanes, including spirooxetanes. beilstein-journals.orgnih.gov
| Method | Precursor | Conditions | Key Advantage |
| Williamson Etherification | 1,3-Halohydrin | Base (e.g., KOH, NaH) | Reliable and widely applicable. wikipedia.org |
| Paternò–Büchi Reaction | Alkene + Carbonyl | UV light | Direct [2+2] cycloaddition. beilstein-journals.org |
| Diol Cyclization | 1,3-Diol | Acid catalyst | Utilizes readily available diols. wikipedia.org |
| MHAT/RPC Cycloisomerization | Homoallylic Alcohol | Metal Hydride Catalyst | Mild conditions, good functional group tolerance. beilstein-journals.orgnih.gov |
The tetrahydropyran (THP) ring is a common motif in natural products, and numerous methods for its synthesis have been developed. nih.govcapes.gov.br
Cycloaddition Reactions in Spiro Annulation
Introduction and Functionalization of the Carbonitrile Moiety
The introduction of the carbonitrile (-C≡N) group is a pivotal step in the synthesis of 5-Oxaspiro[3.5]nonane-8-carbonitrile. This functional group is a versatile precursor for various other functionalities, including amines and carboxylic acids.
Strategies for Carbonitrile Incorporation within Spiro Systems
A primary route involves the nucleophilic substitution of a suitable leaving group at the C-8 position of the spirocycle with a cyanide salt, such as sodium or potassium cyanide. This reaction typically proceeds via an S(_N)2 mechanism and is effective for primary and secondary alkyl halides. mdpi.comnih.govcaltech.edunih.gov For the synthesis of this compound, this would necessitate a precursor such as 8-bromo-5-oxaspiro[3.5]nonane. The reaction is usually conducted in an ethanolic solvent under reflux conditions to prevent the loss of volatile substances. caltech.edu
Another prominent strategy is the conversion of a carbonyl group at the C-8 position. The corresponding ketone, 5-Oxaspiro[3.5]nonan-8-one, serves as a logical precursor. This ketone can be transformed into a cyanohydrin, 8-hydroxy-5-oxaspiro[3.5]nonane-8-carbonitrile, through the addition of hydrogen cyanide (HCN). nih.govnih.govsemanticscholar.org This reaction is typically base-catalyzed to generate the nucleophilic cyanide ion. nih.govsemanticscholar.org Due to the high toxicity of HCN, in situ generation from salts like NaCN or KCN with a mild acid is a common practice. semanticscholar.org The resulting cyanohydrin can then be further manipulated to yield the target nitrile, for instance, through deoxygenation.
The Strecker synthesis offers another pathway from a ketone to an α-aminonitrile, which can be subsequently converted to the desired nitrile. mdpi.comnih.govscinapse.iorsc.orgrsc.org This one-pot, three-component reaction involves the treatment of the ketone (5-Oxaspiro[3.5]nonan-8-one) with ammonia, a cyanide source (e.g., KCN), and an acid. nih.gov The reaction proceeds through the formation of an imine, which is then attacked by the cyanide ion. mdpi.comnih.gov
| Strategy | Precursor | Reagents | Product |
| Nucleophilic Substitution | 8-Halo-5-oxaspiro[3.5]nonane | NaCN or KCN in ethanol | This compound |
| Cyanohydrin Formation | 5-Oxaspiro[3.5]nonan-8-one | HCN (or NaCN/acid) | 8-Hydroxy-5-oxaspiro[3.5]nonane-8-carbonitrile |
| Strecker Synthesis | 5-Oxaspiro[3.5]nonan-8-one | NH₃, KCN, Acid | 8-Amino-5-oxaspiro[3.5]nonane-8-carbonitrile |
Conversion of Precursors to the Nitrile Functionality
In addition to direct incorporation, the carbonitrile group can be formed from other functional groups already present on the spirocyclic core. A common precursor is a primary amide (5-Oxaspiro[3.5]nonane-8-carboxamide). Dehydration of this amide using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) can yield the corresponding nitrile.
Similarly, an aldoxime derived from 5-Oxaspiro[3.5]nonane-8-carbaldehyde can be dehydrated to form the nitrile. This transformation can be achieved using various dehydrating agents. Biocatalytic methods employing aldoxime dehydratases are also emerging as a greener alternative for this conversion under mild conditions. rsc.org
Catalytic and Asymmetric Synthesis Approaches
The development of catalytic and asymmetric methods is crucial for the efficient and stereocontrolled synthesis of complex molecules like this compound, which possesses a chiral spirocenter.
Enantioselective Synthesis of Chiral Spiro Centers
The creation of the chiral spirocenter in an enantioselective manner is a key challenge. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spiro compounds. rsc.orgresearchgate.netucdavis.edursc.orggoogle.com Chiral phosphoric acids, amines, and bifunctional thioureas/squaramides have been successfully employed as catalysts in various cascade reactions to construct spirocyclic frameworks with high enantioselectivity. mdpi.comresearchgate.net For instance, asymmetric intramolecular Michael additions or aldol reactions are common strategies to form the spirocyclic ring system.
Transition metal catalysis, often in combination with chiral ligands, provides another robust avenue for enantioselective spirocyclization. mdpi.com Palladium- and rhodium-catalyzed processes have been particularly well-developed for the synthesis of a variety of spirocycles. rsc.org For example, rhodium-catalyzed cyclopropanation of exocyclic olefins has been shown to be effective in generating azaspiro[3.5]nonane derivatives with high enantiomeric excess, a strategy that could potentially be adapted for oxaspirocycles. rsc.org
Metal-Catalyzed Transformations in Spiro[3.5]nonane Synthesis
Transition metals can play a significant role in both the construction of the spirocyclic core and the introduction of the nitrile functionality. Metal-catalyzed C-H activation has become an increasingly important strategy for the synthesis of complex molecules, including spiro compounds. This approach allows for the direct functionalization of C-H bonds, offering a more atom- and step-economical route.
In the context of nitrile introduction, palladium- and nickel-catalyzed cyanation reactions have been developed as powerful methods for the conversion of aryl and vinyl halides or triflates to the corresponding nitriles. These methods often utilize cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). While more commonly applied to sp²-hybridized carbons, advancements in cross-coupling reactions are extending these methods to sp³-hybridized centers, which could be applicable to the 5-oxaspiro[3.5]nonane system.
| Catalytic Approach | Catalyst Type | Key Transformation |
| Organocatalysis | Chiral Phosphoric Acids, Amines, Thioureas | Asymmetric Spirocyclization |
| Transition Metal Catalysis | Chiral Rhodium or Palladium Complexes | Enantioselective Cyclization/Functionalization |
| Metal-Catalyzed Cyanation | Palladium or Nickel Complexes | C-X to C-CN conversion |
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several aspects can be considered to enhance the sustainability of the process.
The use of catalytic methods, both organocatalytic and metal-catalyzed, is inherently greener than stoichiometric approaches as it reduces waste generation. Multicomponent reactions, such as the Strecker synthesis, are also advantageous as they increase atom economy and reduce the number of synthetic steps and purification procedures. rsc.org
The choice of solvents and reagents is another critical factor. The use of greener solvents, such as water or ethanol, is preferred over hazardous chlorinated solvents. rsc.org In the context of cyanation, traditional methods often employ highly toxic cyanide salts. The development of less toxic cyanide sources and biocatalytic methods for nitrile synthesis represents a significant advancement in green chemistry. For example, the use of aldoxime dehydratases for the conversion of aldoximes to nitriles operates under mild, aqueous conditions and avoids the use of cyanide reagents altogether. rsc.org Furthermore, biocatalytic hydrolysis of nitriles can be a green alternative to harsh acidic or basic conditions.
Reactivity and Mechanistic Studies of 5 Oxaspiro 3.5 Nonane 8 Carbonitrile
Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group in 5-Oxaspiro[3.5]nonane-8-carbonitrile is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgucalgary.ca
Nucleophilic Additions and Hydrolysis Pathways
Nucleophilic addition to the nitrile functionality can lead to a variety of products. researchgate.net Strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to add directly to the carbon of the C≡N bond to form an intermediate imine anion, which upon acidic workup would yield a ketone.
Hydrolysis of the nitrile group can be achieved under either acidic or basic conditions, typically proceeding through an amide intermediate. libretexts.orgchemistrysteps.comlumenlearning.comchemistrysteps.com
Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. chemistrysteps.comlumenlearning.com The reaction proceeds through an imidic acid intermediate which tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylic acid. chemistrysteps.com
Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, can add directly to the nitrile carbon. chemistrysteps.com Subsequent protonation and tautomerization also lead to an amide intermediate, which is then hydrolyzed to a carboxylate salt under the basic conditions. chemistrysteps.com
| Reagent | Conditions | Intermediate | Final Product |
| H₃O⁺ | Heat | 5-Oxaspiro[3.5]nonane-8-carboxamide | 5-Oxaspiro[3.5]nonane-8-carboxylic acid |
| NaOH, H₂O | Heat | 5-Oxaspiro[3.5]nonane-8-carboxamide | Sodium 5-oxaspiro[3.5]nonane-8-carboxylate |
| CH₃MgBr, then H₃O⁺ | THF, 0 °C to rt | Imine intermediate | 8-Acetyl-5-oxaspiro[3.5]nonane |
Table 1: Illustrative Nucleophilic Addition and Hydrolysis Reactions of this compound. This table presents expected products based on general nitrile reactivity.
Reduction and Oxidation Reactions of the Carbonitrile
The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent employed.
Reduction to a primary amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. chemistrysteps.com The reaction involves the addition of two hydride equivalents to the nitrile carbon.
Reduction to an aldehyde: A less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve a partial reduction to an aldehyde after hydrolysis of the intermediate imine. libretexts.org
| Reagent | Conditions | Product |
| LiAlH₄, then H₂O | Diethyl ether, reflux | (5-Oxaspiro[3.5]nonan-8-yl)methanamine |
| DIBAL-H, then H₂O | Toluene, -78 °C | 5-Oxaspiro[3.5]nonane-8-carbaldehyde |
Table 2: Predicted Products from the Reduction of this compound. This table shows the expected outcomes of reduction reactions based on established methodologies.
The oxidation of the carbonitrile group itself is not a common transformation. However, recent research has focused on the oxidative functionalization of the α-carbon to the nitrile group, which proceeds through radical intermediates. acs.org
[3+2] Cycloaddition Reactions Involving the Nitrile (after conversion to nitrile oxide)
The nitrile group of this compound can be converted into a nitrile oxide, a reactive 1,3-dipole. This transformation is typically achieved by the dehydrohalogenation of an intermediate hydroximoyl chloride, which is formed from the corresponding aldoxime. beilstein-journals.org The in-situ generated nitrile oxide can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes, to form five-membered heterocyclic rings like isoxazolines or isoxazoles, respectively. researchgate.netresearchgate.net This method is a powerful tool for the synthesis of spirocyclic heterocyclic compounds. researchgate.netresearchgate.net
The general sequence for this transformation is as follows:
Conversion of the nitrile to an aldoxime.
Chlorination of the aldoxime to form a hydroximoyl chloride.
Base-induced dehydrohalogenation to generate the nitrile oxide in the presence of a dipolarophile. beilstein-journals.orgchemtube3d.com
This approach allows for the construction of more complex molecular architectures based on the 5-oxaspiro[3.5]nonane scaffold.
Transformations of the 5-Oxaspiro[3.5]nonane Ring System
The spirocyclic core of the molecule, containing a strained oxetane (B1205548) ring and a tetrahydropyran (B127337) ring, offers further avenues for chemical modification.
Ring-Opening and Rearrangement Reactions of the Oxetane Ring
The significant ring strain of the oxetane ring makes it susceptible to ring-opening reactions under various conditions. acs.orgmagtech.com.cn
Acid-catalyzed ring-opening: In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. researchgate.net The regioselectivity of the attack by a nucleophile is influenced by both steric and electronic factors. magtech.com.cn
Nucleophilic ring-opening: Strong nucleophiles can directly attack one of the carbon atoms of the oxetane ring, leading to its opening. magtech.com.cn The attack generally occurs at the less sterically hindered carbon atom. magtech.com.cn
| Reagent | Conditions | Product Type |
| HCl (aq) | Heat | Chlorohydrin |
| CH₃OH, H₂SO₄ (cat.) | Reflux | Methoxy alcohol |
| LiAlH₄ | Diethyl ether, reflux | Diol (after reductive workup) |
Table 3: Potential Ring-Opening Reactions of the Oxetane Moiety. This table illustrates the expected products from the ring-opening of the oxetane in this compound.
Rearrangement reactions of spirocyclic systems can also be induced, often under acidic conditions or with transition metal catalysts. nih.gov For instance, the Beckmann rearrangement is a classic reaction of oximes that can lead to ring-expanded products like lactams. wikipedia.orgmasterorganicchemistry.com While this is a reaction of a derivative of the nitrile group, it can be considered in the context of skeletal rearrangements.
Elucidation of Reaction Mechanisms
The formation of spirocyclic systems can often be governed by either kinetic or thermodynamic control, leading to different product distributions based on reaction conditions. wikipedia.orgmasterorganicchemistry.comjackwestin.comlibretexts.org In a kinetically controlled process, the product that is formed fastest is the major product, whereas in a thermodynamically controlled process, the most stable product predominates. wikipedia.orgmasterorganicchemistry.comjackwestin.comlibretexts.org This is determined by the relative energies of the transition states leading to the products and the relative stabilities of the products themselves. wikipedia.orgmasterorganicchemistry.comjackwestin.comlibretexts.org
For the formation of this compound, a detailed study of the kinetic and thermodynamic parameters would be necessary to understand the factors that favor its formation over other potential products. This would involve measuring reaction rates at different temperatures to determine activation energies and analyzing the equilibrium composition to determine the relative thermodynamic stabilities of the products. However, specific experimental data or computational studies on the kinetic and thermodynamic profile of the formation of this compound are not currently available in the scientific literature.
The elucidation of a reaction mechanism often relies on the identification and characterization of reaction intermediates. Techniques such as spectroscopy (NMR, IR, etc.) under reaction conditions or trapping experiments can provide evidence for the existence of transient species. In the context of the synthesis of this compound, identifying intermediates could provide insight into the step-wise process of the spirocyclization. Trapping experiments, where a reactive species is added to the reaction mixture to intercept and react with a proposed intermediate, can also be a powerful tool. At present, there are no published studies that report on the identification or trapping of intermediates in the formation of this compound.
Advanced Spectroscopic and Crystallographic Characterization of 5 Oxaspiro 3.5 Nonane 8 Carbonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-Oxaspiro[3.5]nonane-8-carbonitrile. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the molecule's constitution and stereochemistry.
Advanced 1H and 13C NMR Techniques for Full Structural Assignment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the oxetane (B1205548) and cyclohexane (B81311) rings. The protons on the carbon adjacent to the oxygen in the oxetane ring (C6 and C4) would likely appear as downfield multiplets due to the deshielding effect of the electronegative oxygen atom. The protons of the cyclohexane ring would exhibit complex splitting patterns due to spin-spin coupling. The unique proton at the 8-position, alpha to the nitrile group, would also have a characteristic chemical shift.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spiro carbon (C3) would be a key quaternary signal. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for cyano compounds. The carbons of the oxetane ring would show distinct shifts influenced by the ring strain and the oxygen atom.
Expected ¹H and ¹³C NMR Data for this compound
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 1, 2 | 1.0 - 2.0 | 20 - 40 |
| 3 | - | 70 - 90 (Spiro Carbon) |
| 4, 6 | 4.0 - 5.0 | 60 - 80 |
| 7, 9 | 1.0 - 2.0 | 20 - 40 |
| 8 | 2.5 - 3.5 | 25 - 45 |
| 8-CN | - | 115 - 125 |
Note: These are estimated values based on analogous structures and are for illustrative purposes only.
Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to understand the spatial relationships within the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the connectivity within the cyclohexane and oxetane rings. For instance, the correlation between the proton at C8 and its neighbors on C7 and C9 would be clearly visible.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, enabling the definitive assignment of carbon signals based on their corresponding proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This would be crucial for identifying the quaternary spiro carbon by observing correlations from protons on adjacent carbons (e.g., from protons on C2, C4, and the cyclohexane ring).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a spirocyclic system, NOESY is invaluable for determining the stereochemistry and preferred conformation by observing through-space interactions between protons on the two different rings.
Dynamic NMR Studies for Conformational Analysis
The cyclohexane ring in this compound can exist in different chair or boat conformations. Dynamic NMR studies, involving recording NMR spectra at variable temperatures, could provide insights into the conformational flexibility of the molecule and the energy barriers associated with ring flipping. However, for many spirocyclic systems, the ring system can be quite rigid.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision, which in turn confirms its elemental composition. For this compound (C₉H₁₃NO), the expected exact mass would be calculated.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide valuable structural information. Common fragmentation pathways for such a molecule could involve the opening of the strained oxetane ring, loss of the nitrile group (as HCN or ·CN), and fragmentation of the cyclohexane ring. The fragmentation pattern serves as a fingerprint for the molecule's structure.
Expected HRMS Fragmentation Data
| Fragment | Description |
| [M+H]⁺ | Protonated molecular ion |
| [M-HCN]⁺ | Loss of hydrogen cyanide |
| [M-C₂H₄O]⁺ | Loss of ethylene (B1197577) oxide from oxetane ring cleavage |
| C₆H₉⁺ | Fragments from the cyclohexane ring |
Note: This is a hypothetical fragmentation pattern.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
IR Spectroscopy: A strong, sharp absorption band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The C-O-C stretching of the oxetane ether would likely appear in the 1000-1250 cm⁻¹ region. The C-H stretching vibrations of the aliphatic rings would be observed around 2850-3000 cm⁻¹.
Raman Spectroscopy: The nitrile stretch is also typically Raman active and would appear in a similar region as in the IR spectrum. Raman spectroscopy can provide additional information about the carbon skeleton and the symmetry of the molecule.
Key Expected Vibrational Frequencies
| Functional Group | Technique | Expected Frequency (cm⁻¹) |
| C≡N Stretch | IR, Raman | 2240 - 2260 |
| C-O-C Stretch | IR | 1000 - 1250 |
| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 |
X-ray Crystallography for Absolute Configuration and Solid-State Structural Elucidation
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration. The resulting crystal structure would reveal the conformation of the oxetane and cyclohexane rings and how the molecules pack in the crystal lattice.
Hypothetical Crystallographic Data Table
| Parameter | Value |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (Value) |
| b (Å) | (Value) |
| c (Å) | (Value) |
| α (°) | 90 |
| β (°) | (Value) |
| γ (°) | 90 |
| Volume (ų) | (Value) |
| Z | (Value) |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
A definitive analysis of the bond lengths, bond angles, and torsional angles of this compound requires single-crystal X-ray diffraction data, which is not currently available in the public domain. Such an analysis would provide precise geometric parameters of the molecule.
In the absence of experimental data for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a crystallographic study. The values are based on generally accepted bond lengths and angles for similar chemical functionalities and are for illustrative purposes only.
Hypothetical Bond Lengths and Angles for this compound
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value (Å or °) |
| Bond Lengths | ||||
| C≡N | C | N | ~1.15 | |
| C-C (spiro) | C | C | ~1.54 | |
| C-O (oxetane) | C | O | ~1.45 | |
| C-C (cyclohexane) | C | C | ~1.53 | |
| Bond Angles | ||||
| C-C≡N | C | C | N | ~178 |
| C-O-C (oxetane) | C | O | C | ~90 |
| C-C-C (cyclohexane) | C | C | C | ~111 |
| Torsional Angles | ||||
| C-C-C-C (cyclohexane) | C | C | C | C |
Investigation of Intermolecular Interactions and Crystal Packing
The investigation of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound. This analysis is also dependent on the availability of crystal structure data.
Without experimental data, a definitive description of the crystal packing and intermolecular interactions for this compound cannot be provided. A summary of potential interactions is provided in the table below.
Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor/Acceptor Group 1 | Donor/Acceptor Group 2 | Potential Distance/Geometry |
| Hydrogen Bonding | C-H (activated) | N (nitrile) | N/A |
| Hydrogen Bonding | C-H (activated) | O (oxetane) | N/A |
| Dipole-Dipole | C≡N | C≡N | N/A |
| Van der Waals | Molecular Surface | Molecular Surface | N/A |
Future Perspectives and Emerging Research Directions for 5 Oxaspiro 3.5 Nonane 8 Carbonitrile Chemistry
Exploration of Novel Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency
The development of efficient synthetic routes is paramount for exploring the potential of 5-Oxaspiro[3.5]nonane-8-carbonitrile. Future research will likely focus on moving beyond traditional linear syntheses towards more sophisticated cascade and multicomponent reactions (MCRs) to improve atom, step, and pot economy. nih.govmdpi.com
Cascade Reactions: These reactions, where a series of intramolecular transformations occur sequentially in a single operation, offer a powerful strategy for rapidly building molecular complexity. researchgate.net For the this compound framework, a potential cascade sequence could involve an initial intermolecular reaction to form a key intermediate, followed by a spontaneous cyclization to construct the spiro-oxetane core. Organocatalytic cascade reactions, such as Michael-Michael-aldol sequences, have proven effective for creating other complex spirocyclic systems and could be adapted for this target scaffold. rsc.org
Multicomponent Reactions (MCRs): MCRs, which combine three or more starting materials in a single pot, are highly convergent and ideal for generating libraries of structurally diverse molecules. mdpi.com A forward-thinking approach for synthesizing derivatives of this compound would be a four-component reaction. Such a reaction could hypothetically involve a cyclohexane (B81311) precursor, a three-carbon unit for the oxetane (B1205548) ring, a cyanide source, and a fourth variable component to introduce further functionalization, all brought together by a suitable catalyst (e.g., copper or palladium). mdpi.com The development of such MCRs would significantly accelerate the discovery of derivatives with tailored properties. nih.gov
| Reaction Type | Key Advantages | Potential Application for this compound |
| Cascade Reaction | High efficiency, rapid complexity generation, reduced purification steps. | One-pot synthesis of the core spiro-oxetane structure from an acyclic precursor. |
| Multicomponent Reaction | High atom economy, convergent synthesis, ideal for library synthesis. mdpi.com | Direct, one-pot assembly from simple building blocks (e.g., a cyclohexanone (B45756) derivative, an oxetane precursor, and a cyanide source). |
Advancements in Asymmetric Synthesis of Chiral this compound Derivatives
The spirocyclic center of this compound is a stereocenter, meaning the molecule is chiral. The biological activity of chiral molecules is often dependent on their specific enantiomeric form. Therefore, a critical future direction is the development of robust methods for asymmetric synthesis to access enantiomerically pure forms of this compound and its derivatives.
Transition-metal catalysis is a powerful tool for asymmetric synthesis. nih.gov The design and application of novel chiral ligands will be central to this effort. Ligands based on rigid spiro backbones, such as those used in the synthesis of chiral spiroketals and other C-stereogenic phosphine (B1218219) ligands, could be adapted for this system. nih.govresearchgate.net Catalytic systems employing metals like iridium, rhodium, palladium, or nickel, paired with a suitable chiral ligand, could facilitate key enantioselective transformations, such as asymmetric cyclizations or reductive couplings. rsc.orgnih.gov For instance, an iridium-catalyzed enantioselective reductive coupling of a ketone precursor could establish the chiral center with high fidelity. nih.gov
Another promising avenue is organocatalysis, which avoids the use of metals. Chiral bifunctional catalysts, which can activate both reacting partners simultaneously, have been successfully used for the asymmetric synthesis of other spiro-lactones and could be explored for this scaffold. nii.ac.jp
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic discoveries from the laboratory to larger-scale production necessitates innovative technologies. Flow chemistry and automated synthesis platforms represent the future of chemical manufacturing, offering improved safety, scalability, and efficiency over traditional batch processes. spirochem.comnih.gov
Flow Chemistry: Continuous flow chemistry is particularly well-suited for reactions that are difficult to control in batch, such as photochemical reactions or those involving hazardous intermediates. mdpi.com The synthesis of the oxetane ring, for example, can be achieved via the Paternò-Büchi reaction, a photochemical process that benefits immensely from the precise control of light exposure and reaction time offered by flow reactors. rsc.orgbath.ac.uk The integration of flow chemistry could enable a safer, more efficient, and scalable synthesis of the 5-Oxaspiro[3.5]nonane core. researchgate.netsyrris.jp Furthermore, multi-step sequences, including reaction and purification, can be "telescoped" in a continuous flow setup, minimizing manual handling.
Automated Synthesis Platforms: The rise of automated synthesis platforms, including those that use pre-packaged reagent cartridges, allows for the rapid and reproducible synthesis of compound libraries. sigmaaldrich.comyoutube.com By developing protocols for this compound on these platforms, researchers could accelerate the exploration of its structure-activity relationships by systematically generating a wide array of derivatives with minimal manual intervention. researchgate.netresearchgate.net
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity before a single experiment is conducted. Future research on this compound will heavily leverage computational methods to guide synthetic efforts.
Density Functional Theory (DFT) calculations can be used to model the electronic structure and predict the reactivity of novel derivatives. nih.gov For example, DFT can help understand how different substituents on the cyclohexane ring would influence the stability and reactivity of the strained oxetane ring. nih.gov This predictive power can be used to design derivatives with tailored properties, such as enhanced reactivity for specific transformations or improved binding affinity to a biological target. Computational studies can also elucidate complex reaction mechanisms, helping to optimize reaction conditions and catalyst selection for novel cascade or asymmetric syntheses. nih.gov
| Computational Method | Application in Research | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling of electronic structure. nih.gov | Prediction of reactivity, stability, and spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of conformational behavior. | Understanding of molecular shape and interaction with biological targets. |
| Reaction Pathway Modeling | Elucidation of reaction mechanisms. | Optimization of catalysts and reaction conditions. |
Potential for Photochemical and Electrochemical Transformations
Unlocking novel reactivity through non-traditional activation methods like light and electricity opens up new synthetic possibilities.
Photochemical Transformations: Photochemistry offers unique pathways for bond formation. The Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic and powerful method for synthesizing oxetanes. rsc.orgresearchgate.net Future work could explore the photochemical synthesis of the 5-Oxaspiro[3.5]nonane core by reacting a suitable cyclohexanone derivative with an alkene under UV irradiation. Visible-light photocatalysis, which uses milder conditions, is another emerging area that could be applied to functionalize the scaffold or to construct it via radical-mediated pathways. acs.org
Electrochemical Transformations: Electrochemistry provides a green and powerful alternative to conventional chemical reagents for oxidation and reduction. researchgate.net Reductive electrosynthesis could be explored for the spiroannulation step, particularly in cyclizations involving the nitrile group. nih.gov The nitrile group itself can be synthesized electrochemically from aldehydes, offering a potential late-stage functionalization strategy. researchgate.net Oxidative or reductive electrochemical methods could also be developed to modify the cyclohexane ring or initiate cascade reactions, providing access to novel derivatives under mild and controlled conditions.
Role in Supramolecular Chemistry and Nanomaterial Fabrication
The unique three-dimensional structure of this compound makes it an intriguing building block, or tecton, for the construction of higher-order molecular assemblies.
The rigid spirocyclic core fixes the orientation of substituents in space, while the oxetane oxygen acts as a hydrogen bond acceptor. nih.govresearchgate.net The polar nitrile group can also participate in intermolecular interactions. This combination of a rigid scaffold and specific interaction sites makes the molecule a promising candidate for designing supramolecular structures, such as crystalline co-crystals or liquid crystals.
Furthermore, these molecules could serve as organic linkers in the fabrication of Metal-Organic Frameworks (MOFs). wikipedia.org By modifying the carbonitrile to a carboxylic acid or another coordinating group, the spirocyclic core could be incorporated as a rigid, three-dimensional node to create porous materials with unique topologies and potential applications in gas storage, separation, or catalysis. wikipedia.org The defined geometry of the spiro-oxetane scaffold could lead to novel network architectures that are inaccessible with more conventional flat, linear, or tetrahedral linkers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Oxaspiro[3.5]nonane-8-carbonitrile, and how are they optimized for yield and purity?
- Methodological Answer : Common synthetic pathways involve cyclization of nitrile-containing precursors or functionalization of spirocyclic intermediates. For example, analogous compounds (e.g., 3,5-diarylsubstituted pyrrolones) are synthesized via base-assisted cyclization of nitrile substrates, followed by purification via column chromatography or ethanol recrystallization . Optimization includes adjusting reaction temperature, solvent polarity, and stoichiometric ratios of reagents. Yield improvements (e.g., 65–88% in related syntheses) are achieved through iterative condition screening .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) is essential for structural confirmation, particularly to resolve spirocyclic geometry and nitrile positioning. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C≡N stretch ~2240 cm⁻¹). Thin-Layer Chromatography (TLC) with Rf values (e.g., 0.32–0.45 in hexane/ethyl acetate systems) monitors reaction progress .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?
- Methodological Answer : Stability studies should use accelerated degradation protocols: expose the compound to UV light (λ = 254 nm), elevated humidity (75% RH), and temperatures (40°C) over 4–8 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of the nitrile to amide). Reference analogs like 5-oxaspiro[3.5]nonane-8-carbaldehyde show sensitivity to oxidation, suggesting inert-atmosphere storage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction pathways involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level model transition states and intermediates in reactions such as nucleophilic additions to the nitrile group. Compare computed NMR chemical shifts (e.g., δC ~120 ppm for C≡N) with experimental data to validate mechanistic hypotheses. Solvent effects are incorporated via Polarizable Continuum Models (PCM) .
Q. What strategies resolve contradictions in reported spectral data for structurally similar spirocyclic nitriles?
- Methodological Answer : Discrepancies in NMR or melting points (e.g., 161.6–163.8°C for analog 8b ) may arise from polymorphic forms or impurities. Use advanced techniques:
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- X-ray crystallography to confirm absolute configuration.
- Dynamic Light Scattering (DLS) to detect particulate impurities .
Q. How does this compound interact with heterogeneous catalysts in multicomponent reactions?
- Methodological Answer : Study adsorption/desorption kinetics on metal-organic frameworks (MOFs) or silica-supported catalysts using in situ FTIR or microspectroscopic imaging. For example, track nitrile group coordination to Lewis acidic sites (e.g., Al³⁺ in zeolites) under flow conditions. Compare turnover frequencies (TOF) with non-spirocyclic analogs to assess steric effects .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
